molecular formula C19H14ClN5O2 B2422415 3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031594-96-3

3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2422415
CAS RN: 1031594-96-3
M. Wt: 379.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a derivative of quinazoline and triazole . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their distinct biopharmaceutical activities . Triazole compounds, containing two carbon and three nitrogen atoms in the five-membered aromatic azole chain, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline moiety and a triazole moiety . Quinazoline is a bicyclic compound, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . Triazole is a five-membered ring containing two carbon atoms and three nitrogen atoms . The specific molecular structure analysis of this compound is not available in the retrieved papers.

Scientific Research Applications

These applications highlight the versatility of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and their potential in drug design and development. Researchers continue to explore their structure–activity relationships and conduct in silico studies to optimize their pharmacokinetics and molecular interactions . If you need further details or additional applications, feel free to ask! 😊

Mechanism of Action

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate dna . This suggests that the compound might interact with DNA as its primary target.

Biochemical Pathways

By disrupting the DNA structure, the compound can inhibit these processes, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been evaluated for their in silico admet profiles , suggesting that this compound might also have been evaluated using similar methods.

Result of Action

Based on the potential mode of action, it can be inferred that the compound might lead to cell cycle arrest and apoptosis . This is because DNA intercalation can disrupt the DNA structure, inhibiting processes such as replication and transcription, which are crucial for cell survival and proliferation.

properties

IUPAC Name

3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c20-12-4-1-10(2-5-12)16-17-22-19(27)14-8-3-11(18(26)21-13-6-7-13)9-15(14)25(17)24-23-16/h1-5,8-9,13,24H,6-7H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLYVKWGHHQGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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